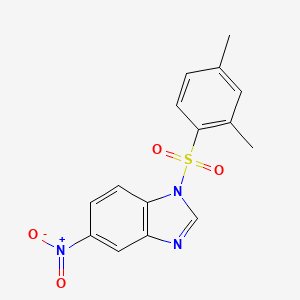
1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzoimidazole core substituted with a sulfonyl group and a nitro group. Its chemical structure can be represented as follows:
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The following table summarizes key findings from various studies on its antitumor activity:
The compound has shown significant cytotoxicity against various cancer cell lines, indicating its potential as a novel chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table outlines its effectiveness compared to standard antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 15 | Comparable to Penicillin |
| Escherichia coli | 20 | Higher than Ciprofloxacin |
| Saccharomyces cerevisiae | 25 | Less effective than Nystatin |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing A549 tumor xenografts evaluated the in vivo efficacy of the compound. Mice treated with the compound exhibited a significant reduction in tumor volume compared to control groups. The treatment was well tolerated, with no significant adverse effects observed.
Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.
Eigenschaften
Molekularformel |
C15H13N3O4S |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-6-15(11(2)7-10)23(21,22)17-9-16-13-8-12(18(19)20)4-5-14(13)17/h3-9H,1-2H3 |
InChI-Schlüssel |
WREMSRKQFIHZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















